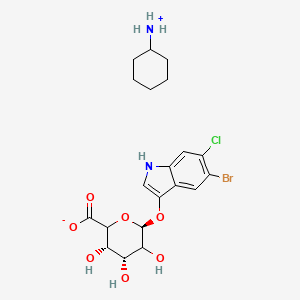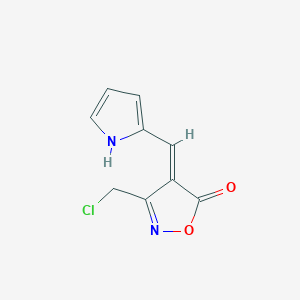
(4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that features a unique combination of functional groups, including a chloromethyl group, a pyrrole ring, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
科学研究应用
(4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues.
相似化合物的比较
Similar Compounds
(4E)-3-(METHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE: Similar structure but with a methyl group instead of a chloromethyl group.
(4E)-3-(CHLOROMETHYL)-4-(1H-INDOL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE: Similar structure but with an indole ring instead of a pyrrole ring.
Uniqueness
The presence of the chloromethyl group in (4E)-3-(CHLOROMETHYL)-4-(1H-PYRROL-2-YLMETHYLENE)-ISOXAZOL-5(4H)-ONE makes it particularly reactive in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, the combination of the pyrrole and isoxazole rings provides a unique electronic structure that can be exploited in various applications.
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
(4E)-3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2/b7-4+ |
InChI 键 |
QXULIWKKJJSSJI-QPJJXVBHSA-N |
手性 SMILES |
C1=CNC(=C1)/C=C/2\C(=NOC2=O)CCl |
规范 SMILES |
C1=CNC(=C1)C=C2C(=NOC2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
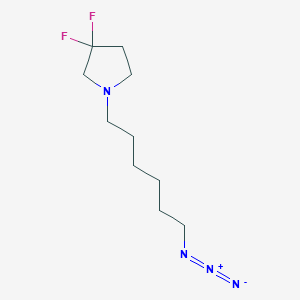
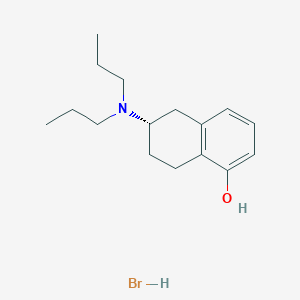
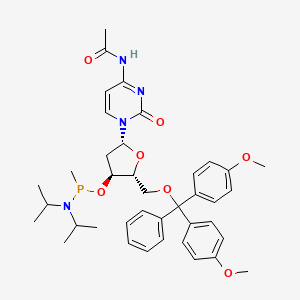
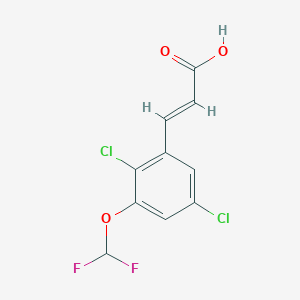
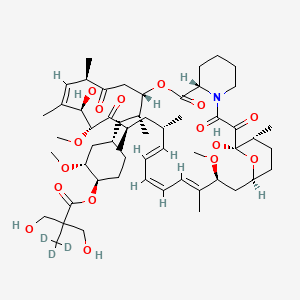
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)

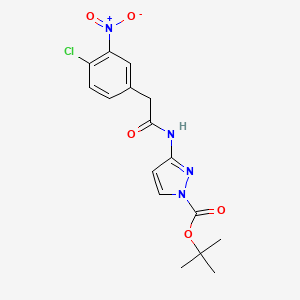
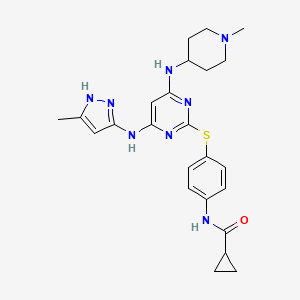
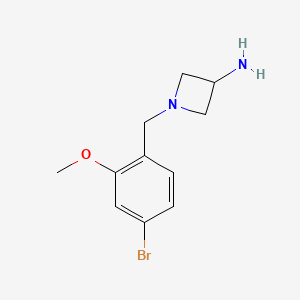
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
